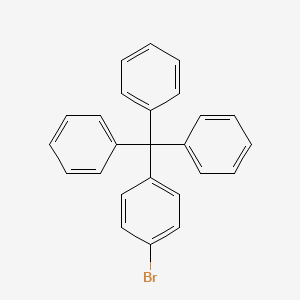

1-Bromo-4-trityl-benzene

Übersicht

Beschreibung

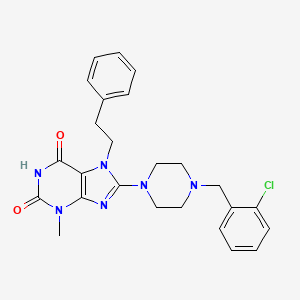

1-Bromo-4-trityl-benzene, also known as Benzene, 1-bromo-4-(triphenylmethyl)-, is a chemical compound with the molecular formula C25H19Br . It’s also known by other names such as Methane, bromotriphenyl-; α-Bromotriphenylmethane; Bromotriphenylmethane; Triphenylmethyl bromide; Trityl bromide; 2-bromo-1,1,1-triphenylethane .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C19H15Br/c20-19 (16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the sources, it’s worth noting that brominated aromatic compounds like this often participate in nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

Polymerization and Material Synthesis

1-Bromo-4-trityl-benzene has been involved in the synthesis of new compounds through palladium-catalyzed cross-coupling reactions, contributing to the understanding of electrochemical properties in organometallic compounds. For instance, ethynylferrocene compounds synthesized from tribromobenzene derivatives show reversible oxidations, indicating potential applications in electronic materials (Fink et al., 1997).

Radical Addition Reactions in Aqueous Media

The compound has also been studied in the context of bromine atom-transfer radical addition reactions, particularly focusing on the solvent effect on these reactions. Such studies are crucial for developing more efficient synthetic routes in organic chemistry, highlighting the role of polar solvents and protic solvents in enhancing reaction efficiency (Yorimitsu et al., 2001).

Surface-confined Polymerization

Research on covalent coupling via dehalogenation on nickel-supported boron nitride and graphene surfaces has shown that compounds like this compound can be used in the surface-confined synthesis of polymers. This is pivotal for the development of new materials with specific electronic properties, offering insights into the interactions between molecules and 2D materials (Morchutt et al., 2015).

Luminescent Material Development

The synthesis of porous covalent organic polymers (COPs) using brominated pyrene and benzene derivatives, including this compound, has led to materials that can serve as luminescent sensors for detecting metal ions and nitroaromatic explosives. These findings are significant for applications in sensing, photocatalysis, organic electronics, and medical imaging (Guo & Cao, 2015).

Conformational Studies

Conformational studies of crowded benzene derivatives, including those with bromo substituents, have provided insights into the steric effects and electronic properties of these molecules. Such research is fundamental to understanding molecular behavior and designing molecules with desired properties (Okazaki et al., 1989).

Eigenschaften

IUPAC Name |

1-bromo-4-tritylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19Br/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJIRZKOKTVVOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

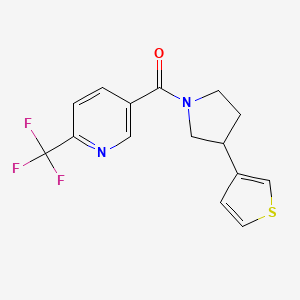

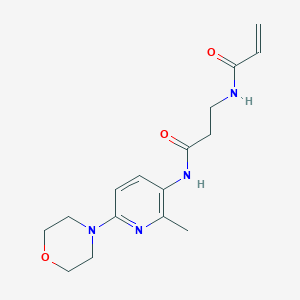

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-bromophenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2670013.png)

![(1R,5S)-8-((E)-styrylsulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2670017.png)

![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2670018.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2670020.png)

![6-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridazin-3(2H)-one oxalate](/img/structure/B2670021.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2670022.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2670028.png)